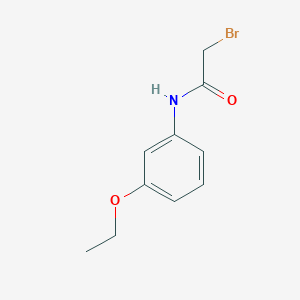

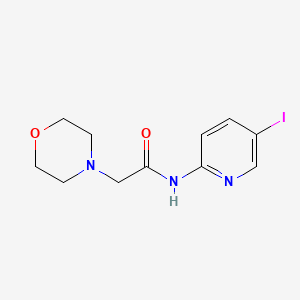

![molecular formula C24H19NO4S B3130474 2-Naphthyl 2-[(phenylsulfonyl)anilino]acetate CAS No. 343373-63-7](/img/structure/B3130474.png)

2-Naphthyl 2-[(phenylsulfonyl)anilino]acetate

Overview

Description

“2-Naphthyl 2-[(phenylsulfonyl)anilino]acetate” is a chemical compound with the molecular formula C24H19NO4S . It is also known as “naphthalen-2-yl 2-(N-phenylbenzenesulfonamido)acetate” or "Glycine, N-phenyl-N-(phenylsulfonyl)-, 2-naphthalenyl ester" . The molecular weight of this compound is 417.48 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a naphthyl group (a two-ring aromatic hydrocarbon), an acetate group (a derivative of acetic acid), and a phenylsulfonyl anilino group (a derivative of aniline with a sulfonyl group attached to the phenyl ring) .Scientific Research Applications

Fluorescent Scaffolds and Probes

A study by Beppu et al. (2014) explored the use of 2,6-bis[aryl(alkyl)sulfonyl]anilines, including variants with 2-naphthyl groups, as fluorescent scaffolds. These compounds exhibited high fluorescence emissions in the solid state, enhanced by well-defined intramolecular hydrogen bonds. This property makes them useful as solid-state fluorescence materials and turn-on-type probes for applications like selective DNA detection based on aggregation-induced emission (Beppu, Kawata, Aizawa, Pu, Abe, Ohba, & Katagiri, 2014).

Synthesis and Catalysis

Wang Qiao (2006) reported on the synthesis of β-Naphthyl acetate, a compound related to 2-Naphthyl 2-[(phenylsulfonyl)anilino]acetate, using aminosulfonic acid as a catalyst. This research highlights the efficiency of aminosulfonic acid in catalyzing reactions involving naphthyl acetate derivatives (Qiao, 2006).

Chemical Properties and Reactions

Gültekin et al. (2020) conducted a combined experimental and theoretical study on methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate, which is structurally related to this compound. Their research provided insights into the molecular and chemical properties, revealing the electrophilic and nucleophilic nature of the compound (Gültekin, Demircioğlu, Frey, & Büyükgüngör, 2020).

Polymerization Catalysts

Research by Hicks, Jenkins, and Brookhart (2003) on 2-anilinotropones, which are structurally similar to this compound, explored their use as ethylene polymerization catalysts. This study demonstrated the potential application of naphthyl-based compounds in industrial polymerization processes (Hicks, Jenkins, & Brookhart, 2003).

Optical Properties

Iskander, Mansour, and Hassan (2017) reported on the synthesis and properties of nanosized polyamides containing naphthyl-s-triazine rings. This research is relevant as it highlights the potential use of naphthyl derivatives in the development of high-temperature and heat-resistant polymeric materials with specific optical properties (Iskander, Mansour, & Hassan, 2017).

properties

IUPAC Name |

naphthalen-2-yl 2-[N-(benzenesulfonyl)anilino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO4S/c26-24(29-22-16-15-19-9-7-8-10-20(19)17-22)18-25(21-11-3-1-4-12-21)30(27,28)23-13-5-2-6-14-23/h1-17H,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHRYDTWAXIISQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CC(=O)OC2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B3130413.png)

![N-[(4-chlorophenyl)carbonyl]norleucine](/img/structure/B3130436.png)

![1-(4-Methylphenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3130444.png)

![N',4-dimethyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide](/img/structure/B3130449.png)

![4-Methoxyphenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate](/img/structure/B3130475.png)

![2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B3130477.png)

![4-fluorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone](/img/structure/B3130493.png)